

Application Note: Multi-Component & Cascade Reactions of 4-Chloro-5-methoxynicotinaldehyde

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Compound of Interest

Compound Name: 4-Chloro-5-methoxynicotinaldehyde

Cat. No.: B12958870

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Executive Summary & Chemical Profile[1][2][3][4]

4-Chloro-5-methoxynicotinaldehyde (also known as 4-chloro-5-methoxy-3-pyridinecarboxaldehyde) represents a "privileged scaffold" in heterocyclic chemistry. Its value lies in its dual-electrophilic nature, possessing two reactive centers in a specific ortho relationship:

- **C4-Chlorine:** An electrophilic site activated for Nucleophilic Aromatic Substitution (), modulated by the pyridine nitrogen.
- **C3-Aldehyde:** A classic electrophile ready for condensation, imine formation, or nucleophilic attack.

The 5-methoxy substituent acts as an electron-donating group (EDG). While this slightly deactivates the C4 position toward

compared to the unsubstituted analog, it provides crucial electronic modulation that stabilizes the resulting fused systems (e.g., naphthyridines, pyridopyrimidines) against oxidative degradation, a common failure mode in drug candidates.

Chemical Properties Table

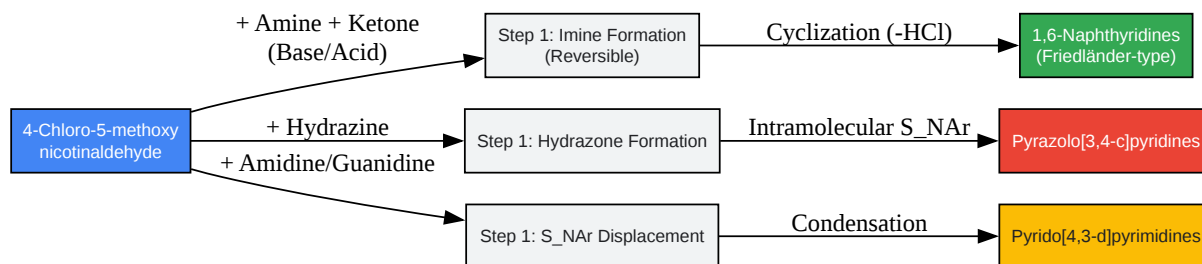
Property	Data	Note
CAS Number	1060802-32-7 (analogous)	Verify specific batch CoA
Molecular Formula		MW: 171.58 g/mol
Appearance	Pale yellow to tan solid	Light sensitive; store under inert gas
Solubility	DCM, THF, MeOH, EtOAc	Poor water solubility
Reactivity Profile	Dual Electrophile	C4: (Leaving Group:) C3: Condensation (Aldehyde)

Mechanistic Insight: The "Ortho-Halo-Formyl" Cascade

The utility of this scaffold is best realized in Cascade or Multi-Component Reactions (MCRs) where both electrophilic sites are engaged in a single pot. The general logic follows a "Condensation-Cyclization" or "Substitution-Cyclization" sequence.

Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.



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Caption: Divergent synthesis pathways. The C4-Cl and C3-CHO sites allow access to three distinct fused heterocycle classes depending on the nucleophile partner.

Application Protocols

Protocol A: Synthesis of 6-Methoxy-1,6-Naphthyridines (Friedländer-Type MCR)

This protocol utilizes a modified Friedländer synthesis. Unlike the classic reaction requiring an *o*-aminoaldehyde, this modification uses the *o*-chloroaldehyde and generates the amine functionality in situ or couples a ketone enolate directly.

Mechanism:

- Condensation: Primary amine reacts with aldehyde

Imine.

- Cyclization: Enolizable ketone attacks the imine (or aldehyde) and displaces the C4-Cl.

Reagents:

- **4-Chloro-5-methoxynicotinaldehyde** (1.0 equiv)
- Active Methylene Compound (e.g., Acetophenone, Cyclohexanone, or -keto ester) (1.1 equiv)

- Ammonium Acetate () or Primary Amine (1.2 equiv)
- Catalyst: L-Proline (10 mol%) or nanoparticles (heterogeneous).
- Solvent: Ethanol or PEG-400 (Green chemistry).

Step-by-Step Procedure:

- Charge: In a 25 mL round-bottom flask, dissolve **4-Chloro-5-methoxynicotinaldehyde** (171 mg, 1.0 mmol) and the ketone (1.1 mmol) in Ethanol (5 mL).
- Add Nitrogen Source: Add Ammonium Acetate (1.5 mmol) for unsubstituted naphthyridines, or a primary amine (e.g., aniline) for N-substituted variants.
- Catalyst: Add L-Proline (11 mg, 0.1 mmol). Note: L-Proline acts as a dual acid-base catalyst facilitating imine formation.
- Reflux: Heat the mixture to reflux () for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The starting aldehyde spot () should disappear.
- Work-up: Cool to room temperature.
 - If precipitate forms: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry.
 - If solution: Evaporate solvent under reduced pressure.^[1] Dissolve residue in DCM (10 mL), wash with water (2 x 5 mL) to remove ammonium salts. Dry over and concentrate.
- Purification: Recrystallize from hot Ethanol or purify via flash chromatography (Silica gel, 0-40% EtOAc in Hexane).

Yield Expectation: 75–85%.

Protocol B: Cascade Synthesis of Pyrazolo[3,4-c]pyridines

This reaction is a highly efficient "pseudo-MCR" or cascade reaction. It is particularly valuable because it requires no metal catalyst; the hydrazine acts as both the nucleophile for the aldehyde and the displacing agent for the chlorine.

Reagents:

- **4-Chloro-5-methoxynicotinaldehyde** (1.0 equiv)
- Hydrazine Hydrate (80% or 64% solution) or Substituted Hydrazine () (1.2 equiv)
- Base: Triethylamine () or (2.0 equiv)
- Solvent: Ethanol or THF.

Step-by-Step Procedure:

- Preparation: Dissolve **4-Chloro-5-methoxynicotinaldehyde** (1.0 mmol) in Ethanol (5 mL) in a reaction vial.
- Addition: Add Hydrazine Hydrate (1.2 mmol) dropwise at (ice bath). Caution: Exothermic.
- Intermediate Formation: Stir at for 30 mins. A precipitate (hydrazone intermediate) may form.
- Cyclization: Add Triethylamine (2.0 mmol) and heat the mixture to reflux () for 3 hours.

- Mechanism:^[2]^[3]^[4]^[1]^[5]^[6]^[7] The terminal

of the hydrazone attacks the C4-Cl position via intramolecular

- Isolation: Pour the hot reaction mixture into ice-cold water (20 mL). The product usually precipitates as a solid.
- Filtration: Filter the solid, wash with water, and dry under vacuum.
- Characterization: Verify the disappearance of the characteristic Aldehyde proton (NMR ppm) and the appearance of the Pyrazole NH (broad singlet, ppm).

Yield Expectation: 80–92%.

Protocol C: Synthesis of Pyrido[4,3-d]pyrimidines

This protocol targets the fused pyrimidine system, often used in kinase inhibitor discovery.

Reagents:

- **4-Chloro-5-methoxynicotinaldehyde** (1.0 equiv)
- Amidine Hydrochloride (e.g., Benzamidine HCl, Acetamidine HCl) or Guanidine HCl (1.2 equiv)
- Base:
or NaH (2.5 equiv)
- Solvent: DMF or DMSO (Required for higher temp).

Step-by-Step Procedure:

- Activation: In a dry flask under Argon, suspend Amidine HCl (1.2 mmol) and (2.5 mmol) in anhydrous DMF (4 mL). Stir for 15 mins to liberate the free base amidine.
- Coupling: Add **4-Chloro-5-methoxynicotinaldehyde** (1.0 mmol) in one portion.
- Heating: Heat to for 8–12 hours.
 - Note on 5-OMe: The electron-donating methoxy group at C5 makes the C4-Cl less reactive than in the unsubstituted parent. Higher temperatures () and polar aprotic solvents (DMF) are strictly required.
- Oxidation (Optional but often needed): Sometimes a dihydro-intermediate forms. If aromatization is incomplete, add DDQ (1.1 equiv) and stir at RT for 1 hour.
- Work-up: Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and Brine (1 x 10 mL).
- Purification: Flash chromatography is usually required (DCM:MeOH gradients).

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield in Protocol A	Aldehyde oxidation	Ensure inert atmosphere (). Use freshly distilled aldehyde if solid looks dark.
Incomplete Cyclization (Protocol B)	C4-Cl deactivation by 5-OMe	Increase reaction temperature to reflux in n-Butanol () instead of Ethanol.
Side Products (Protocol C)	Cannizzaro reaction of aldehyde	Avoid strong hydroxide bases (NaOH/KOH). Use Carbonate bases ().
Solubility Issues	Rigid fused rings	Use DMF/DMSO for reaction; purify using DCM:MeOH mixtures.

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